Clinical Efficacy of Isometheptene Mucate Combination vs Sumatriptan Succinate in Early Mild-to-Moderate Migraine
In a multicenter, double-blind, randomized, parallel-group study (n=126 efficacy evaluable), the isometheptene mucate combination (65 mg + dichloralphenazone 100 mg + acetaminophen 325 mg) demonstrated comparable or slightly superior early-phase outcomes compared to sumatriptan succinate 25 mg [1]. Several efficacy parameters at 1 and 2 hours post-dose suggested a potential advantage for the isometheptene combination in the early treatment of mild-to-moderate migraine, with similar improvements noted in associated symptoms of nausea, photophobia, and phonophobia [1].
| Evidence Dimension | Early-phase (1-2 hour) headache relief in mild-to-moderate acute migraine |
|---|---|
| Target Compound Data | Isometheptene mucate 65 mg + dichloralphenazone 100 mg + acetaminophen 325 mg combination; efficacy parameters at 1-2 h indicated slight advantage |
| Comparator Or Baseline | Sumatriptan succinate 25 mg |
| Quantified Difference | Several parameters suggested a slight advantage for isometheptene combination; both agents produced comparable improvements in nausea, photophobia, and phonophobia |
| Conditions | Multicenter, randomized, double-blind, double-dummy, parallel-group trial; n=126 efficacy evaluable; IHS criteria (1988) for migraine; initial dose at first signs/symptoms of acute attack |
Why This Matters
This provides direct clinical evidence that the isometheptene combination is at least therapeutically equivalent to a standard triptan in early mild-to-moderate migraine, offering a non-triptan alternative with a distinct safety profile for patients with triptan contraindications.
- [1] Freitag FG, Cady R, DiSerio F, Elkind A, Gallagher RM, Goldstein J, et al. Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine. Headache. 2001;41(4):391-398. View Source
